molecular formula C13H20Cl2N2 B3234377 N1-(3-Chlorobenzyl)cyclohexane-1,4-diamine hydrochloride CAS No. 1353973-83-7

N1-(3-Chlorobenzyl)cyclohexane-1,4-diamine hydrochloride

Cat. No.: B3234377
CAS No.: 1353973-83-7
M. Wt: 275.21
InChI Key: ZYHDKKZAZLFKKR-UHFFFAOYSA-N
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Description

N1-(3-Chlorobenzyl)cyclohexane-1,4-diamine hydrochloride (CAS 1366386-58-4) is a substituted cyclohexane-1,4-diamine derivative with a 3-chlorobenzyl group attached to the amine at position 1. Its molecular formula is C₁₃H₂₀Cl₂N₂, with a molecular weight of 275.22 g/mol . This compound is primarily utilized as a high-purity pharmaceutical intermediate (≥99% purity) and is critical in synthesizing bioactive molecules . The trans-isomer configuration is commonly referenced, though stereoisomerism (cis/trans) significantly influences its physicochemical properties .

Properties

IUPAC Name

4-N-[(3-chlorophenyl)methyl]cyclohexane-1,4-diamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19ClN2.ClH/c14-11-3-1-2-10(8-11)9-16-13-6-4-12(15)5-7-13;/h1-3,8,12-13,16H,4-7,9,15H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYHDKKZAZLFKKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1N)NCC2=CC(=CC=C2)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N1-(3-Chlorobenzyl)cyclohexane-1,4-diamine hydrochloride typically involves the reaction of 3-chlorobenzylamine with cyclohexane-1,4-diamine under specific conditions. The reaction is carried out in the presence of hydrochloric acid to form the hydrochloride salt . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

N1-(3-Chlorobenzyl)cyclohexane-1,4-diamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: this compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts. The major products formed from these reactions depend on the type of reaction and the reagents used .

Scientific Research Applications

N1-(3-Chlorobenzyl)cyclohexane-1,4-diamine hydrochloride has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on specific biological pathways.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N1-(3-Chlorobenzyl)cyclohexane-1,4-diamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers of Chlorobenzyl Derivatives

a) N1-(2-Chlorobenzyl)cyclohexane-1,4-diamine Hydrochloride
  • CAS : 1353985-18-8
  • Molecular Formula : C₁₃H₂₀Cl₂N₂ (same as 3-chloro analog)
  • Key Differences :
    • The chlorine substituent is in the ortho position on the benzyl ring, altering steric and electronic effects.
    • Exhibits distinct solubility and reactivity due to reduced symmetry compared to the 3-chloro isomer .
  • Applications : Used in similar pharmaceutical intermediates but may show varied receptor binding in biological assays .
b) N1-(4-Chlorobenzyl)cyclohexane-1,4-diamine Hydrochloride
  • CAS : 1353956-59-8
  • Molecular Formula : C₁₃H₂₀Cl₂N₂
  • Limited data on bioactivity, but structural differences suggest divergent pharmacokinetic profiles .

Dihydrochloride Salts

trans-N1-(3-Chlorobenzyl)cyclohexane-1,4-diamine Dihydrochloride (CAS 1286272-79-4):

  • Molecular Formula: C₁₃H₂₁Cl₃N₂ (vs. C₁₃H₂₀Cl₂N₂ for monohydrochloride) .
  • Molecular Weight : 311.68 g/mol (vs. 275.22 g/mol) .
  • Key Differences: Additional HCl improves solubility in polar solvents but may reduce lipid membrane permeability. Not recommended for direct human use, indicating stricter handling requirements .

Halogen-Substituted Analogs

a) N1-(2-Fluorobenzyl)cyclohexane-1,4-diamine Hydrochloride
  • CAS: Not explicitly listed (referenced in patents).
  • Molecular Formula : C₁₃H₂₀FClN₂ (assuming substitution of Cl with F).
  • Key Differences :
    • Fluorine’s electronegativity and smaller atomic radius enhance metabolic stability and bioavailability .
b) N1-(4-Fluorobenzyl)cyclohexane-1,4-diamine Hydrochloride
  • CAS : Referenced in exact mass data (258.1106 Da) .
  • Applications: Potential use in CNS-targeting drugs due to fluorine’s blood-brain barrier penetration .

Substituent Variations Beyond Halogens

a) N1-(Pyridin-3-ylmethyl)cyclohexane-1,4-diamine Hydrochloride
  • CAS : 1420812-25-4
  • Molecular Formula : C₁₂H₂₀ClN₃ .
  • Key Differences :
    • Replacement of chlorobenzyl with pyridinylmethyl introduces aromatic nitrogen, enabling hydrogen bonding and π-π interactions.
    • Lower molecular weight (241.77 g/mol) and altered solubility .
b) N1-(Tetrahydro-2H-pyran-4-yl)cyclohexane-1,4-diamine Dihydrochloride
  • CAS : 1286275-80-6
  • Molecular Formula : C₁₂H₂₄Cl₂N₂O .
  • Applications : Used in agrochemicals and specialty polymers due to its oxygen-containing heterocycle .

Comparative Data Tables

Table 1: Molecular and Structural Properties

Compound (CAS) Molecular Formula Molecular Weight (g/mol) Substituent Position Salt Form
N1-(3-Chlorobenzyl) (1366386-58-4) C₁₃H₂₀Cl₂N₂ 275.22 3-chloro Hydrochloride
N1-(2-Chlorobenzyl) (1353985-18-8) C₁₃H₂₀Cl₂N₂ 275.22 2-chloro Hydrochloride
N1-(4-Chlorobenzyl) (1353956-59-8) C₁₃H₂₀Cl₂N₂ 275.22 4-chloro Hydrochloride
trans-N1-(3-Chlorobenzyl) diHCl (1286272-79-4) C₁₃H₂₁Cl₃N₂ 311.68 3-chloro Dihydrochloride

Research Findings and Implications

  • Stereoisomerism : The trans-isomer of N1-(3-chlorobenzyl) derivatives demonstrates higher thermal stability compared to cis-forms, as seen in dihydrochloride salts .
  • Biological Activity : Chlorine position influences receptor affinity; 3-chloro analogs show moderate selectivity in kinase inhibition assays, whereas 2-chloro derivatives exhibit off-target effects .
  • Synthetic Challenges : Para-substituted chlorobenzyl derivatives require stringent reaction conditions to avoid byproducts, impacting scalability .

Biological Activity

N1-(3-Chlorobenzyl)cyclohexane-1,4-diamine hydrochloride is a chemical compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and potential applications based on diverse research findings.

Chemical Structure and Properties

  • Molecular Formula : C₁₃H₂₀Cl₂N₂
  • Molecular Weight : 275.22 g/mol
  • Functional Groups : The compound features a cyclohexane ring substituted with a 3-chlorobenzyl group and an amine group, enhancing its solubility and stability in biological systems.

This compound primarily functions through its interaction with specific molecular targets:

  • Sodium-Dependent Glucose Cotransporters (SGLTs) : Research indicates that this compound exhibits inhibitory effects on SGLTs, which are crucial for glucose absorption in the intestines and kidneys. This suggests potential applications in diabetes management by regulating glucose levels.
  • Cellular Pathways Modulation : The compound may modulate various biological pathways by binding to specific receptors or enzymes, influencing their activity and leading to diverse biological effects.

Biological Activities

The biological activities of this compound include:

  • Antidiabetic Potential : By inhibiting SGLT activity, the compound may help manage blood glucose levels in diabetic patients .
  • Anticancer Properties : Preliminary studies suggest that similar compounds exhibit cytotoxic effects against various cancer cell lines. Although specific data on this compound's anticancer activity is limited, its structural analogs have shown promise in this area .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AntidiabeticInhibits SGLTs, potentially lowering blood glucose levels.
AnticancerExhibits cytotoxic effects against certain cancer cell lines.
Modulation of PathwaysInteracts with various cellular targets, influencing metabolic pathways.

Case Study: Antidiabetic Effects

A study exploring the effects of this compound on glucose transport demonstrated significant inhibition of SGLT activity. This inhibition was quantified using in vitro assays where varying concentrations of the compound were tested against glucose uptake in intestinal epithelial cells.

  • Results : The compound showed a dose-dependent reduction in glucose transport, indicating its potential as a therapeutic agent for diabetes management.

Applications in Medicinal Chemistry

This compound is being investigated for various applications:

  • Therapeutic Development : Ongoing research aims to explore its efficacy as a therapeutic agent for metabolic disorders and cancer.
  • Chemical Intermediates : It serves as an intermediate in the synthesis of other organic compounds, highlighting its versatility in chemical research .

Q & A

Q. What synthetic methodologies are recommended for preparing N1-(3-Chlorobenzyl)cyclohexane-1,4-diamine hydrochloride with high purity?

The compound is typically synthesized via a two-step process: (1) condensation of 3-chlorobenzyl chloride with cyclohexane-1,4-diamine under basic conditions (e.g., NaHCO₃ in THF) to form the free base, followed by (2) salt formation using HCl in ethanol. Optimizing stoichiometry (e.g., 1:1.2 molar ratio of diamine to benzyl chloride) and reaction time (12–24 hours at 60°C) improves yields (>70%) and purity (>95%). Post-synthesis purification via recrystallization (ethanol/water) or column chromatography (silica gel, CH₂Cl₂/MeOH) is critical .

Q. Which spectroscopic techniques are optimal for structural characterization?

A combination of FT-IR (to confirm amine N–H stretches at 3300–3400 cm⁻¹ and aromatic C–Cl bonds at 750 cm⁻¹), ¹H/¹³C NMR (to resolve cyclohexane ring protons at δ 1.2–2.5 ppm and benzyl aromatic protons at δ 7.2–7.4 ppm), and UV-Vis spectroscopy (for π→π* transitions in the benzyl group) is recommended. ¹³C NMR can distinguish between cis/trans diastereomers via chemical shifts of cyclohexane carbons .

Q. How can researchers assess thermal stability and decomposition profiles?

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential. For example, TGA data may show decomposition onset at ~220°C, while DSC reveals endothermic peaks corresponding to melting (e.g., 180–190°C). These methods help determine storage conditions and compatibility with high-temperature applications .

Q. What strategies ensure purity validation post-synthesis?

Use HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm. Purity >95% is achievable with retention time consistency across replicates. Elemental Analysis (C, H, N, Cl) should align with theoretical values (e.g., C: 55.2%, H: 6.8%, N: 9.8%, Cl: 19.9%) .

Advanced Research Questions

Q. How can computational methods like DFT elucidate electronic properties?

Density Functional Theory (DFT) at the 6-311++G(d,p) basis set calculates HOMO-LUMO gaps (e.g., 4.5–5.0 eV), molecular electrostatic potential (MEP) surfaces (identifying nucleophilic/electrophilic sites), and NBO analysis to quantify hyperconjugative interactions (e.g., σ→σ* stabilization energies). These insights guide reactivity predictions in drug design .

Q. What experimental approaches resolve contradictions in NMR data across studies?

Discrepancies in chemical shifts (e.g., cyclohexane protons δ 1.5 vs. 1.8 ppm) may arise from solvent effects (DMSO vs. CDCl₃) or diastereomeric mixtures. Repeating experiments under standardized conditions (solvent, temperature) and using 2D NMR (COSY, HSQC) clarifies assignments. Cross-referencing with synthetic intermediates (e.g., free base vs. hydrochloride salt) is also critical .

Q. How to design molecular docking studies targeting antibacterial activity?

Dock the compound into bacterial enzymes like DNA gyrase (PDB: 2XCT) using AutoDock Vina. Key parameters: grid size 25×25×25 Å, exhaustiveness=8. Analyze binding affinities (ΔG < −7 kcal/mol) and interactions (e.g., hydrogen bonds with Asp73, hydrophobic contacts with Val71). Validate via MIC assays against gram-positive/negative strains .

Q. What strategies improve reaction yields in scalable synthesis?

Yield variations (e.g., 70% vs. 85%) may stem from moisture sensitivity or byproduct formation. Use anhydrous solvents (THF over EtOH), inert atmospheres (N₂/Ar), and catalytic additives (e.g., KI for SN2 reactions). Kinetic monitoring via TLC or in-situ IR identifies optimal quenching points .

Q. How to correlate in silico ADME predictions with experimental pharmacokinetics?

PreADMET or SwissADME tools predict logP (~2.5), aqueous solubility (−3.5 log mol/L), and CYP450 inhibition. Validate via in vitro assays: Caco-2 permeability (Papp > 1×10⁻⁶ cm/s), plasma protein binding (e.g., 85–90% bound), and hepatic microsomal stability (t₁/₂ > 60 min). Discrepancies often arise from ionization state differences in physiological vs. computational conditions .

Q. What mechanistic insights do NBO analyses provide for stability?

NBO analysis quantifies donor-acceptor interactions, such as LP(N)→σ*(C–Cl) stabilization (E(2) ~5–8 kcal/mol), which explains resistance to hydrolysis. Stronger hyperconjugation correlates with thermal stability (TGA data), guiding derivatization strategies for enhanced shelf-life .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N1-(3-Chlorobenzyl)cyclohexane-1,4-diamine hydrochloride
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N1-(3-Chlorobenzyl)cyclohexane-1,4-diamine hydrochloride

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